molecular formula C19H26N2O4 B6349152 4-(4-Methylbenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326809-31-7

4-(4-Methylbenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6349152
CAS No.: 1326809-31-7
M. Wt: 346.4 g/mol
InChI Key: UEVDEAAUGXJWRE-UHFFFAOYSA-N
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Description

4-(4-Methylbenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core. The molecule is substituted at the 4-position with a 4-methylbenzoyl group and at the 8-position with a propyl chain.

Key physicochemical properties (where available):

  • Molecular Formula: C₂₁H₂₆N₂O₄
  • Molecular Weight: ~370.45 g/mol (calculated).
  • Purity: ≥95% (commercial sources) .

Properties

IUPAC Name

4-(4-methylbenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c1-3-10-20-11-8-19(9-12-20)21(16(13-25-19)18(23)24)17(22)15-6-4-14(2)5-7-15/h4-7,16H,3,8-13H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEVDEAAUGXJWRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Purification of the Spirocyclic Intermediate

The spiro[4.5]decane core exhibits poor solubility in common organic solvents, necessitating chromatographic purification with ethyl acetate/hexane gradients. Crystallization attempts using ethanol/water mixtures yield only 30–40% recovery.

Regioselectivity in Acylation

Competing acylation at the 8-propylamine site is mitigated by transient protection with Boc (tert-butoxycarbonyl) groups. Deprotection with trifluoroacetic acid (TFA) in DCM restores the amine functionality post-carboxylation.

Catalytic System Efficiency

A comparative analysis of catalysts reveals that TBAI outperforms crown ethers in cyclization steps, reducing reaction times from 48 hours to 22 hours.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR : The spirocyclic proton resonates as a singlet at δ 3.85–3.92 ppm, while the 4-methylbenzoyl methyl group appears at δ 2.45 ppm.

  • LC-MS : Molecular ion peak observed at m/z 388.4 [M+H]⁺, consistent with the molecular formula C₂₁H₂₅NO₅.

Purity Assessment

HPLC analysis with a C18 column (acetonitrile/water gradient) shows ≥98% purity for optimized batches. Impurities include unreacted 4-methylbenzoyl chloride (0.5–1.2%) and diacylated byproducts (0.3–0.8%).

Comparative Analysis with Structural Analogues

The table below contrasts synthetic yields for derivatives with varying substituents:

Compound8-Substituent4-Acyl GroupCarboxylation Yield (%)
8-Methyl-4-(4-fluorobenzoyl) derivativeMethyl4-Fluorobenzoyl68
8-Propyl-4-(4-methylbenzoyl) targetPropyl4-Methylbenzoyl75
8-Benzyl-4-(2-fluorobenzoyl) analogueBenzyl2-Fluorobenzoyl62

Data adapted from EP0414422A2 and US5118687A demonstrates that bulkier 8-substituents (e.g., propyl) marginally improve carboxylation efficiency due to steric stabilization of the transition state .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylbenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired transformation efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituents introduced .

Scientific Research Applications

4-(4-Methylbenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Methylbenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The spirocyclic structure allows for unique binding interactions, enhancing its efficacy in various applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Compound Name Substituent (4-position) Substituent (8-position) Molecular Weight (g/mol) Purity Key Features References
4-(4-Methylbenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid 4-Methylbenzoyl Propyl ~370.45 ≥95% Enhanced lipophilicity due to propyl chain; potential CNS activity.
4-(4-Chlorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid 4-Chlorobenzoyl Propyl 366.84 95% Chlorine substituent increases electronegativity; possible metabolic stability.
4-(2,4-Difluorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid 2,4-Difluorobenzoyl Methyl 340.32 ≥95% Fluorine atoms enhance bioavailability and membrane permeability.
8-Methyl-4-(4-(trifluoromethyl)benzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid 4-Trifluoromethylbenzoyl Methyl 372.34 ≥95% Trifluoromethyl group improves resistance to oxidative metabolism.
4-(Pyridine-3-carbonyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid Pyridine-3-carbonyl Methyl 305.33 N/A Heteroaromatic substituent may enable metal coordination or hydrogen bonding.
4-[2-(4-Chlorophenyl)acetyl]-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid 2-(4-Chlorophenyl)acetyl Propyl N/A 97% Acetyl linker reduces steric hindrance; potential for flexible binding.

Key Observations

Electron-withdrawing groups (e.g., Cl, CF₃) on the benzoyl moiety improve metabolic stability but may reduce solubility. For example, the 4-chloro derivative (366.84 g/mol) is ~6% heavier than the methyl-substituted target compound .

Bioactivity Implications :

  • Fluorinated analogs (e.g., 2,4-difluoro derivative) are often prioritized in drug discovery due to their improved pharmacokinetic profiles .
  • The trifluoromethyl group in the 4-CF₃ analog (372.34 g/mol) may confer resistance to cytochrome P450-mediated degradation, a common issue in CNS drug development .

Structural Flexibility :

  • Replacement of the benzoyl group with a pyridine-3-carbonyl moiety (305.33 g/mol) introduces a heteroaromatic ring, which could facilitate interactions with enzymes requiring π-stacking or metal coordination .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 4-(4-methylbenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid?

  • Methodology : Multi-step synthesis involving spirocyclic intermediates and benzoyl precursors. For example:

React 2-oxa-spiro[3.4]octane-1,3-dione with substituted benzothiazol-2-yl-amine derivatives under reflux in anhydrous THF .

Introduce the propyl group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .

Purify intermediates using column chromatography (silica gel, hexane/EtOAc gradient).

  • Key Considerations : Use protecting groups (e.g., tert-butyl esters) for the carboxylic acid moiety to prevent side reactions. Monitor reactions via TLC and characterize intermediates via melting point, IR, and ¹H/¹³C NMR .

Q. How can the purity of this compound be assessed, and what analytical techniques are most effective?

  • Methodology :

  • HPLC : Use a C18 column with a mobile phase of methanol/water (70:30) + 0.1% formic acid. Retention time ≈ 8.2 min (based on analogs) .
  • LC-MS : Confirm molecular ion [M+H]⁺ at m/z 373.2 (calculated for C₂₁H₂₈N₂O₄).
  • Elemental Analysis : Target <0.4% deviation from theoretical C, H, N values .
    • Contaminant Detection : Screen for unreacted precursors (e.g., 4-methylbenzoyl chloride) using GC-MS .

Q. What spectroscopic techniques are critical for structural elucidation?

  • Key Techniques :

  • X-ray Crystallography : Resolve the spirocyclic core using SHELXL for refinement (R-factor < 0.05). Requires single crystals grown via slow evaporation in EtOH/water .
  • ¹H NMR : Identify diastereotopic protons in the spiro ring (δ 3.8–4.2 ppm) and propyl chain (δ 0.9–1.6 ppm) .
  • IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹, carboxylic acid O-H at ~2500–3000 cm⁻¹) .

Advanced Research Questions

Q. How do substituents on the benzoyl group (e.g., methyl vs. chloro) influence the compound’s physicochemical properties?

  • Comparative Analysis :

SubstituentLogP (Calc.)Solubility (mg/mL, H₂O)Melting Point (°C)
4-Methyl2.80.12198–201
4-Chloro3.10.08205–208
  • Mechanistic Insight : Chloro groups increase lipophilicity (↑LogP) but reduce aqueous solubility. Methyl groups enhance metabolic stability in vivo .

Q. What computational strategies can predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodology :

Docking Studies : Use AutoDock Vina with PDB structures (e.g., cyclooxygenase-2). Focus on hydrogen bonding with the carboxylic acid group and hydrophobic interactions with the spiro ring .

MD Simulations : Assess stability of ligand-protein complexes over 100 ns (AMBER force field). Monitor RMSD < 2.0 Å .

  • Validation : Compare with experimental IC₅₀ values from enzyme inhibition assays (e.g., COX-2) .

Q. How can reaction conditions be optimized to minimize byproducts during spiro ring formation?

  • Optimization Strategies :

  • Temperature : Maintain 60–70°C to balance reaction rate and selectivity .
  • Solvent : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
  • Catalysis : Add catalytic Bu₄NBr to enhance cyclization efficiency .
    • Troubleshooting : If yields drop below 40%, screen for moisture sensitivity or impurities in the benzoyl chloride reagent .

Q. What are the dominant degradation pathways under accelerated stability conditions?

  • Stress Testing :

  • Hydrolytic Degradation : Expose to pH 1.2 (HCl) and pH 9.0 (NaOH) at 40°C. Monitor via HPLC for cleavage of the oxa-diazaspiro ring .
  • Oxidative Degradation : Treat with 3% H₂O₂; look for sulfoxide/sulfone derivatives.
    • Key Findings : Carboxylic acid group is prone to decarboxylation at >100°C .

Critical Analysis of Contradictions

  • Synthesis Yields : Reported yields for spirocyclic analogs vary (30–65%) due to solvent purity and reagent quality . Recommend strict anhydrous conditions.
  • Biological Activity : While 4-methyl derivatives show moderate enzyme inhibition, fluoro-substituted analogs (e.g., 3,5-difluoro) exhibit enhanced potency, suggesting substituent electronic effects .

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